molecular formula C19H20FNO3 B2694491 (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methoxyphenyl)amino]prop-2-en-1-one CAS No. 477888-92-9

(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methoxyphenyl)amino]prop-2-en-1-one

Cat. No.: B2694491
CAS No.: 477888-92-9
M. Wt: 329.371
InChI Key: GWVRSJMRXZOQOC-ZRDIBKRKSA-N
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Description

The compound (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methoxyphenyl)amino]prop-2-en-1-one is an organic molecule characterized by the presence of a fluoropropoxy group and a methoxyphenyl group attached to a prop-2-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methoxyphenyl)amino]prop-2-en-1-one typically involves the following steps:

    Formation of the fluoropropoxy group: This can be achieved by reacting 3-fluoropropanol with an appropriate phenyl halide under basic conditions to form the 3-fluoropropoxyphenyl intermediate.

    Coupling with methoxyphenylamine: The intermediate is then coupled with 3-methoxyphenylamine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the prop-2-en-1-one backbone: The final step involves the condensation of the coupled product with an appropriate aldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonyl group in the prop-2-en-1-one backbone can yield the corresponding alcohol.

    Substitution: The fluoropropoxy group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological assays: The compound can be used in biological assays to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor ligand.

Medicine

    Drug development: Due to its unique structure, the compound may have potential as a lead compound in the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.

Industry

    Material science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methoxyphenyl)amino]prop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-[4-(3-chloropropoxy)phenyl]-3-[(3-methoxyphenyl)amino]prop-2-en-1-one
  • (2E)-1-[4-(3-bromopropoxy)phenyl]-3-[(3-methoxyphenyl)amino]prop-2-en-1-one
  • (2E)-1-[4-(3-iodopropoxy)phenyl]-3-[(3-methoxyphenyl)amino]prop-2-en-1-one

Uniqueness

The presence of the fluoropropoxy group in (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methoxyphenyl)amino]prop-2-en-1-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, which may not be observed in its chloro, bromo, or iodo analogs.

Properties

IUPAC Name

(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3/c1-23-18-5-2-4-16(14-18)21-12-10-19(22)15-6-8-17(9-7-15)24-13-3-11-20/h2,4-10,12,14,21H,3,11,13H2,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVRSJMRXZOQOC-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC=CC(=O)C2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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